Trihexyphenidyl hydrochloride
Overview
Description
Trihexyphenidyl hydrochloride is a centrally acting muscarinic antagonist used primarily for the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It was first approved by the FDA in 1949 and is marketed under various trade names such as Artane and Pacitane . The compound is known for its antispasmodic properties, which help alleviate symptoms like stiffness, tremors, and poor muscle control .
Mechanism of Action
Target of Action
Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly found in the central nervous system, particularly in the cerebral cortex .
Mode of Action
This compound exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in transmitting signals in the brain . By blocking the muscarinic acetylcholine receptors, it reduces the activity of the parasympathetic nervous system . This results in a decrease in certain types of nerve signals and muscle activity .
Biochemical Pathways
This compound’s antagonistic action on muscarinic acetylcholine receptors leads to an indirect enhancement of dopamine release in the striatum . This is particularly beneficial in conditions like Parkinson’s disease, where there is a deficiency of dopamine .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life is approximately 33 hours .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with Parkinson’s disease and other movement disorders . It reduces the frequency and duration of oculogyric crises, dyskinetic movements, and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption rate can be affected by the presence of food in the stomach. Additionally, individual factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Trihexyphenidyl hydrochloride is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that this compound demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .
Cellular Effects
This compound exerts a direct inhibitory effect upon the parasympathetic nervous system . It causes agitation, confusion, and hallucinations due to its effects on the central nervous system . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .
Molecular Mechanism
It is known that it may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .
Temporal Effects in Laboratory Settings
A rapid and precise reverse phase high performance liquid chromatographic method has been developed for the validated of this compound, in its pure form as well as in tablet dosage form . The percentage recoveries obtained for this compound were found to be in range of 99.27 ± 1.09 .
Dosage Effects in Animal Models
The mean oral LD50 of this compound has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .
Metabolic Pathways
It is likely not heavily metabolized .
Transport and Distribution
The transmembrane transport of this compound followed the concentration-dependent, temperature-independent, and energy-free manner . These characteristics indicate that this compound is a highly permeable drug and the transport mechanism is mainly via passive diffusion .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it is likely to be found in areas rich in muscarinic acetylcholine receptors, such as the cerebral cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihexyphenidyl hydrochloride typically involves the preparation of intermediate propiophenone piperidyl hydrochloride, followed by its conversion to this compound using a Grignard reagent . The reaction conditions often involve the use of methyl tertiary butyl ether as a solvent to replace the more hazardous diethyl ether .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the preparation of crude this compound, which is then refined to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trihexyphenidyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted trihexyphenidyl compounds .
Scientific Research Applications
Trihexyphenidyl hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benztropine: Another muscarinic antagonist used for Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with anticholinergic properties, also used for similar indications.
Uniqueness
Trihexyphenidyl hydrochloride is unique due to its higher affinity for central muscarinic receptors and its ability to improve both motor and non-motor symptoms in Parkinson’s disease . Unlike some other anticholinergic drugs, it has a more favorable side effect profile and is often used in combination with other medications for a multidimensional approach to treatment .
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-49-3 | |
Record name | (±)-Trihexyphenidyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyphenidyl hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trihexyphenidyl Hydrochloride?
A1: this compound is an anticholinergic drug that primarily acts as a muscarinic receptor antagonist. [] It competitively blocks the action of acetylcholine at these receptors, primarily in the central nervous system. []
Q2: How does this mechanism translate to its therapeutic effect in Parkinson's disease?
A2: Parkinson's disease is characterized by an imbalance between dopamine and acetylcholine in the basal ganglia. [] By blocking acetylcholine's effects, this compound helps restore this balance, alleviating symptoms like rigidity and tremor. [, ]
Q3: Can this compound completely cure Parkinson’s disease?
A3: No, this compound does not cure Parkinson's disease. It primarily addresses the symptoms associated with the disease, improving the quality of life for patients. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly mention the molecular formula and weight, information from reputable drug databases identifies them as C20H31NO•HCl and 337.93 g/mol, respectively.
Q5: Are there any spectroscopic data available for this compound?
A6: The provided articles primarily focus on analytical methods like HPLC and UV spectrophotometry for this compound quantification. [, , , , , , , , ] Detailed spectroscopic data might be found in dedicated chemical databases or pharmacopoeias.
Q6: Do the research papers discuss material compatibility and stability of this compound?
A6: The provided research primarily focuses on pharmaceutical applications of this compound. Information regarding its compatibility and stability in various material contexts is not extensively discussed.
Q7: Is there any research on the catalytic properties and applications of this compound?
A7: The research papers focus on this compound's pharmacological properties and analytical techniques for its quantification. No catalytic properties or applications are discussed.
Q8: Is there any research on computational chemistry and modeling of this compound?
A9: The provided articles focus on analytical and experimental approaches to study this compound. Notably, the synthesis of its enantiomers using (S)-(-)-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon is described, indicating potential for computational analysis of its stereochemistry and activity. []
Q9: How is this compound formulated to improve its stability, solubility, or bioavailability?
A11: Research highlights the development of extended-release this compound tablets using excipients like Carbopol 971P to achieve desired release profiles. [] The study also explored different packaging materials to enhance the stability of these formulations. [] Another study focused on the development of fast-dissolving tablets using super-disintegrants like sodium starch glycolate and crospovidone for potentially improved bioavailability. [, ]
Q10: Do the research papers discuss SHE (Safety, Health, and Environment) regulations related to this compound?
A10: The provided research primarily focuses on analytical methods, pharmacological effects, and formulation aspects of this compound. SHE regulations, while crucial, are not explicitly discussed.
Q11: What is known about the pharmacokinetics (PK) of this compound?
A13: While detailed PK data isn't provided, research does indicate that this compound is metabolized in the liver and can potentially interact with other drugs metabolized by the same enzymes. [] One article focuses on developing an LC-MS method for quantifying this compound in human plasma, signifying efforts to understand its absorption, distribution, and elimination in vivo. []
Q12: What is the pharmacodynamic (PD) profile of this compound?
A14: The PD of this compound is characterized by its competitive antagonism of muscarinic receptors. [] This action leads to a reduction in cholinergic activity, contributing to its efficacy in managing Parkinsonian symptoms and drug-induced extrapyramidal side effects. [, ]
Q13: Are there any known mechanisms of resistance to this compound?
A13: The provided research does not delve into resistance mechanisms associated with this compound.
Q14: What are the known toxicological and safety concerns associated with this compound?
A17: Research mentions that this compound can induce various adverse effects, particularly anticholinergic side effects, which may include mental disturbances, particularly in elderly patients. [, , , , ] One study reports a case of sinus bradycardia associated with its use, highlighting the importance of careful administration. []
Q15: Are there specific strategies to improve the delivery and targeting of this compound?
A18: While the provided research doesn't delve into targeted drug delivery strategies for this compound, the development of extended-release and fast-dissolving tablet formulations suggests efforts to optimize its delivery and improve patient compliance. [, , ]
Q16: Are there any biomarkers associated with this compound efficacy or adverse effects?
A16: The provided research doesn't discuss specific biomarkers for this compound.
Q17: What analytical methods are commonly used to characterize and quantify this compound?
A17: Research highlights several analytical techniques for this compound analysis, including:
- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Widely used for simultaneous determination of this compound in combination with other drugs like Chlorpromazine Hydrochloride and Trifluoperazine Hydrochloride. [, , , , , , , ]
- UV Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, offering a simpler and more accessible method. [, ]
- LC-MS (Liquid Chromatography-Mass Spectrometry): Employed for determining this compound in human plasma, providing a sensitive and specific method for pharmacokinetic studies. []
- Electrochemiluminescence (ECL): Utilized to determine this compound, showcasing its high sensitivity and potential for application in pharmaceutical analysis. [, ]
- Resonance Light Scattering (RLS): Demonstrated as a highly sensitive method for this compound determination based on its interaction with ammonium molybdate. []
- Gas Liquid Chromatography (GLC): Described as a rapid, sensitive, and specific method for quantifying this compound in various pharmaceutical dosage forms. []
Q18: Is there any information on the environmental impact and degradation of this compound?
A18: The environmental impact of this compound is not a focus in the provided research. Further investigation is needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.
Q19: How are analytical methods for this compound validated?
A23: While not explicitly detailed for every method, research on RP-HPLC emphasizes validation parameters like linearity, accuracy, precision, limit of detection, limit of quantification, and robustness. [, , , , , , , ] These measures ensure the reliability and reproducibility of analytical data.
Q20: Are there specific quality control and assurance measures for this compound?
A24: Although not directly addressed, the rigorous development and validation of various analytical methods for this compound highlight its importance in quality control during manufacturing and formulation. [, , , , , , , , , ]
Q21: Does this compound elicit any immunological responses?
A21: The provided research doesn't contain information about the immunogenicity of this compound.
Q22: How does this compound interact with drug transporters?
A22: Research on this compound doesn't provide specific details about its interactions with drug transporters. Further investigation is needed to understand its potential for transporter-mediated drug interactions.
Q23: What about the biocompatibility and biodegradability of this compound?
A23: The provided research primarily focuses on pharmaceutical applications and analytical methods. Detailed analysis of this compound's biocompatibility and biodegradability requires further investigation.
Q24: Are there any alternatives or substitutes for this compound?
A29: While the research doesn't directly compare this compound with alternatives, it mentions other anticholinergic drugs, implying potential substitutes. [, ] Clinicians often consider factors like efficacy, side effects, and patient tolerance when choosing among these options.
Q25: What are the strategies for recycling and waste management related to this compound?
A25: The research primarily focuses on the pharmaceutical aspects of this compound. Information about its recycling and specific waste management practices is not provided.
Q26: What research infrastructure and resources are crucial for studying this compound?
A26: The research highlights the importance of:
- Analytical Tools: Access to techniques like HPLC, LC-MS, UV spectrophotometry, and ECL is crucial for characterizing, quantifying, and monitoring this compound. [, , , , , , , , , , , ]
- Pharmaceutical Expertise: Knowledge of formulation development, drug delivery systems, and stability testing is essential for optimizing its therapeutic use. [, , ]
- Clinical Research Facilities: Well-designed clinical trials are necessary to evaluate its efficacy, safety, and potential for long-term effects. [, ]
Q27: What are some historical milestones in this compound research?
A32: The research mentions that this compound was among the first synthetic antispasmodic drugs developed for Parkinson’s disease management. [] This discovery marked a significant advancement in treating this debilitating neurological disorder.
Q28: Are there any cross-disciplinary applications or synergies in this compound research?
A33: The use of this compound in managing drug-induced extrapyramidal symptoms highlights a key synergy between neurology and psychiatry. [, , , , ] This overlap underscores the interconnectedness of various medical specialties and the importance of collaborative research.
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